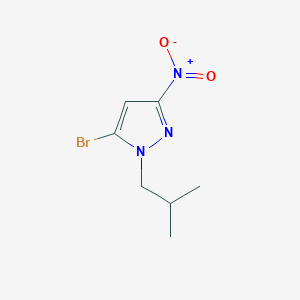
5-bromo-1-(2-methylpropyl)-3-nitro-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-1-(2-methylpropyl)-3-nitro-1H-pyrazole is a heterocyclic organic compound that contains a pyrazole ring substituted with bromine, a nitro group, and an isobutyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-(2-methylpropyl)-3-nitro-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Nitration: The brominated pyrazole is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Alkylation: Finally, the nitro-bromopyrazole is alkylated with isobutyl bromide in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
5-bromo-1-(2-methylpropyl)-3-nitro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Major Products
Oxidation: Amino derivatives of the pyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Reduction: Amino-pyrazole derivatives.
科学的研究の応用
5-bromo-1-(2-methylpropyl)-3-nitro-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme interactions or receptor binding.
Industrial Chemistry: The compound can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 5-bromo-1-(2-methylpropyl)-3-nitro-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the bromine atom can facilitate binding through halogen bonding. The isobutyl group may enhance the compound’s lipophilicity, improving its bioavailability.
類似化合物との比較
Similar Compounds
5-bromo-3-nitro-1H-pyrazole: Lacks the isobutyl group, which may affect its solubility and reactivity.
1-(2-methylpropyl)-3-nitro-1H-pyrazole: Lacks the bromine atom, which may influence its binding properties and reactivity.
5-bromo-1-(2-methylpropyl)-1H-pyrazole: Lacks the nitro group, which may alter its redox properties and biological activity.
Uniqueness
5-bromo-1-(2-methylpropyl)-3-nitro-1H-pyrazole is unique due to the presence of all three substituents (bromine, nitro, and isobutyl groups) on the pyrazole ring. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications.
特性
分子式 |
C7H10BrN3O2 |
|---|---|
分子量 |
248.08 g/mol |
IUPAC名 |
5-bromo-1-(2-methylpropyl)-3-nitropyrazole |
InChI |
InChI=1S/C7H10BrN3O2/c1-5(2)4-10-6(8)3-7(9-10)11(12)13/h3,5H,4H2,1-2H3 |
InChIキー |
LPCXCFHUXPJYAI-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1C(=CC(=N1)[N+](=O)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





methanone](/img/structure/B14913997.png)
![(5-Bromothiophen-2-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone](/img/structure/B14914004.png)
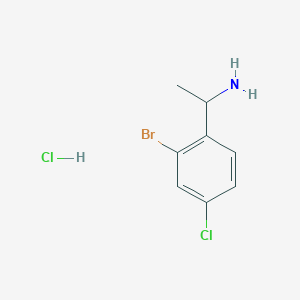
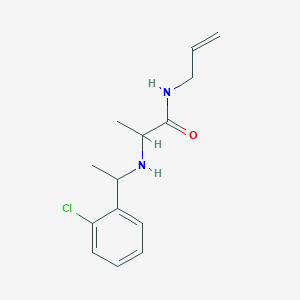
![3-[2-(5-bromo-2-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B14914034.png)

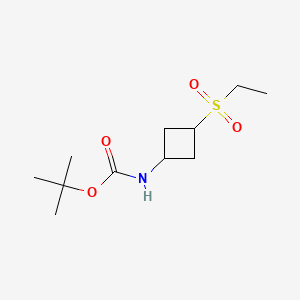
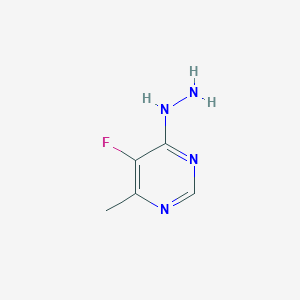
![n-(1h-Benzo[d]imidazol-2-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B14914059.png)
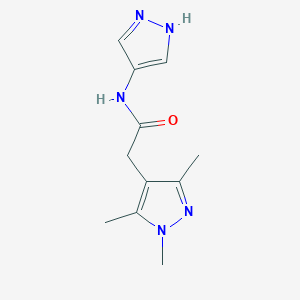
![Methyl 4-[(cyclopropylformamido)methyl]benzoate](/img/structure/B14914064.png)
